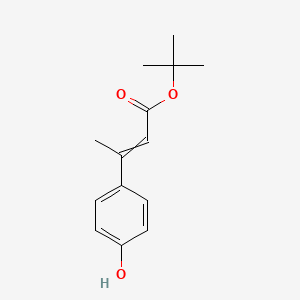
tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate typically involves the esterification of 4-hydroxycinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Substitution: It can participate in substitution reactions, particularly at the hydroxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology and Medicine: In the field of medicine, this compound has potential applications as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a valuable precursor for the development of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used in the production of polymers and materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for material science research .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis to release the active hydroxyphenyl compound, which can then exert its effects on target pathways .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxypent-4-enoate
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- tert-Butyl 3-hydroxypropionate
Comparison: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate is unique due to the presence of both a hydroxyphenyl group and a but-2-enoate moiety. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl 3-hydroxypent-4-enoate lacks the aromatic hydroxyphenyl group, which significantly alters its chemical behavior and applications .
Properties
CAS No. |
393186-04-4 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 3-(4-hydroxyphenyl)but-2-enoate |
InChI |
InChI=1S/C14H18O3/c1-10(9-13(16)17-14(2,3)4)11-5-7-12(15)8-6-11/h5-9,15H,1-4H3 |
InChI Key |
OSTXXXJWNOUJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


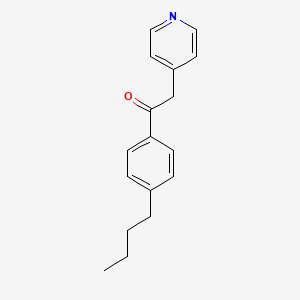
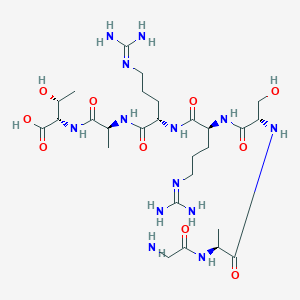
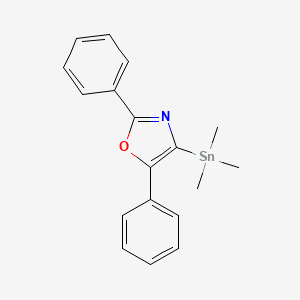
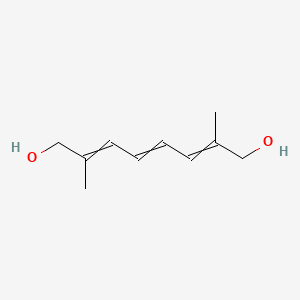
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
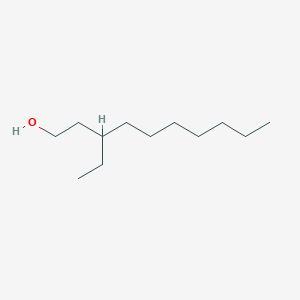
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
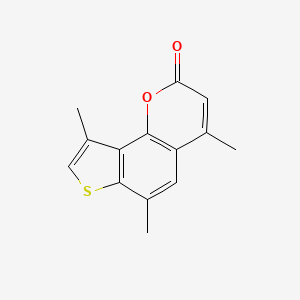
![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)

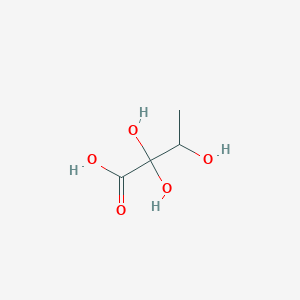
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
